

"3-Bromo-5-methyl-2-methoxyphenylboronic acid" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-methyl-2-methoxyphenylboronic acid
Cat. No.:	B1277923

[Get Quote](#)

Technical Guide: 3-Bromo-5-methyl-2-methoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure and properties of **3-Bromo-5-methyl-2-methoxyphenylboronic acid**, a key reagent in organic synthesis and drug discovery.

Molecular Properties

3-Bromo-5-methyl-2-methoxyphenylboronic acid is an organoboron compound frequently utilized in Suzuki coupling reactions to form carbon-carbon bonds. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. The fundamental quantitative data for this compound is summarized below.

Table 1: Molecular Data for **3-Bromo-5-methyl-2-methoxyphenylboronic Acid**

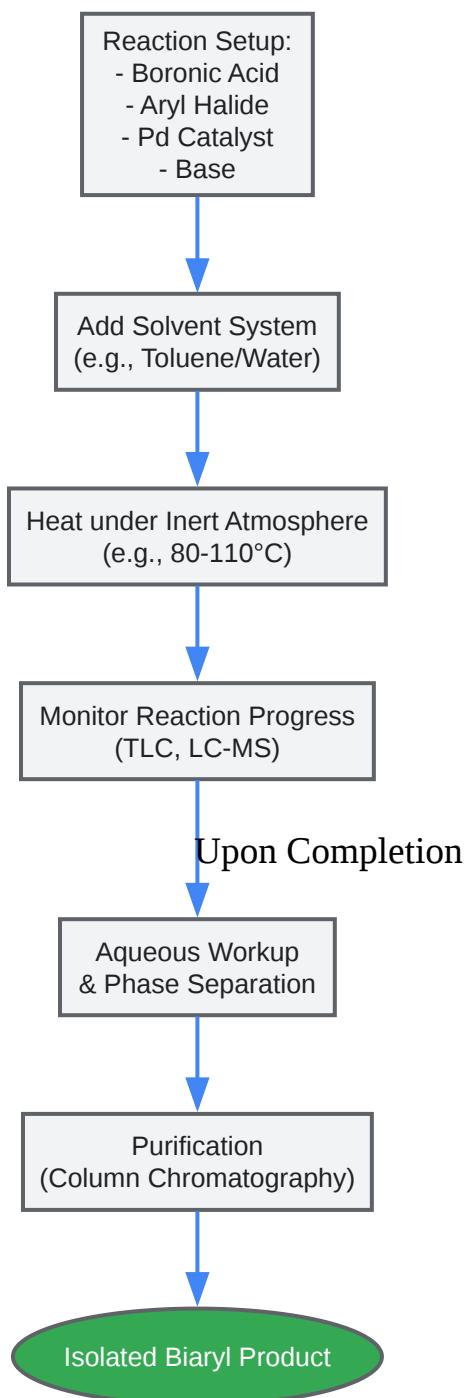
Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BBrO ₃	[1] [2]
Molecular Weight	244.88 g/mol	[2]
CAS Number	870717-99-0	[2]
SMILES	COc1c(Br)cc(C)cc1B(O)O	
InChI Key	WHQCYDMSPACJBE-UHFFFAOYSA-N	[1] [2]

Molecular Structure Visualization

The structural arrangement of substituents on the phenyl ring is critical to the reactivity and utility of the molecule. The diagram below illustrates the connectivity of the boronic acid, methoxy, bromo, and methyl groups on the benzene core.

Caption: 2D structure of **3-Bromo-5-methyl-2-methoxyphenylboronic acid**.

Experimental Protocols


While this document does not detail specific experimental protocols, the primary application of **3-Bromo-5-methyl-2-methoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for such a reaction is presented below.

Generalized Suzuki Coupling Workflow:

- Reaction Setup: A reaction vessel is charged with **3-Bromo-5-methyl-2-methoxyphenylboronic acid**, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
- Solvent Addition: An appropriate solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is added.
- Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until reaction completion, which is monitored by techniques like TLC or LC-MS.

- Workup and Purification: Upon completion, the reaction mixture is cooled, and an aqueous workup is performed to remove the base and inorganic byproducts. The organic layer is separated, dried, and concentrated. The crude product is then purified, commonly by column chromatography, to yield the desired biaryl product.

The logical flow of this standard procedure is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-bromo-5-methyl-2-methoxyphenylboronic acid (C₈H₁₀BrO₃)
[pubchemlite.lcsb.uni.lu]
- 2. (3-Bromo-2-methoxy-5-methylphenyl)boronic acid [cymitquimica.com]
- To cite this document: BenchChem. ["3-Bromo-5-methyl-2-methoxyphenylboronic acid" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277923#3-bromo-5-methyl-2-methoxyphenylboronic-acid-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com